Nidufexor
Overview
Description
Nidufexor is a chemical compound that acts as a partial agonist of the farnesoid X receptor (FXR). It has been investigated for its potential therapeutic effects in treating conditions such as diabetic nephropathy and nonalcoholic steatohepatitis . The compound is known for its ability to modulate FXR, which plays a crucial role in bile acid regulation, lipid metabolism, and inflammation .
Mechanism of Action
Target of Action
Nidufexor, also known as LMB763, is a drug that acts as a partial agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . It plays a crucial role in regulating bile acid production, conjugation, and transport .
Mode of Action
This compound interacts with its primary target, FXR, by exerting partial agonistic activity . This interaction leads to FXR-dependent gene modulation . The FXR agonists, including this compound, reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Biochemical Pathways
Upon activation, FXR initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux, conjugation, and transport . This process involves the release of a naturally occurring hormone, fibroblast growth factor 19 (FGF19; rodent ortholog FGF15), from enterocytes in response to physiological FXR activation .
Result of Action
This compound addresses fibrosis, oxidative stress, inflammation, and cell death, thereby potentially improving the management of conditions like diabetic kidney disease . It has shown to reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Biochemical Analysis
Biochemical Properties
Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .
Cellular Effects
This compound addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .
Temporal Effects in Laboratory Settings
It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .
Dosage Effects in Animal Models
It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .
Metabolic Pathways
This compound is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .
Transport and Distribution
Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .
Subcellular Localization
Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .
Preparation Methods
The synthesis of Nidufexor involves several steps, starting with the formation of a tricyclic dihydrochromenopyrazole core. This core is then modified through various chemical reactions to achieve the final structure of this compound . The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the tricyclic dihydrochromenopyrazole core.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification and isolation: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Nidufexor undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a modulator of FXR, Nidufexor is used in research to understand the role of FXR in various biochemical pathways.
Biology: this compound’s effects on lipid metabolism and inflammation make it a valuable tool in studying metabolic diseases and inflammatory conditions.
Medicine: This compound has shown promise in treating conditions such as diabetic nephropathy and nonalcoholic steatohepatitis, making it a potential therapeutic agent
Industry: The compound’s ability to modulate FXR could have applications in developing new drugs and therapies for metabolic and inflammatory diseases.
Comparison with Similar Compounds
Nidufexor is part of a class of compounds known as FXR agonists. Similar compounds include:
Obeticholic acid: A bile acid-derived FXR agonist that has shown promise in clinical studies for treating nonalcoholic steatohepatitis.
Tropifexor: A non-bile acid FXR agonist that is currently in clinical investigation.
Cilofexor: Another FXR agonist with a different structural motif compared to this compound.
This compound is unique in its partial agonistic activity and its specific chemical structure, which differentiates it from other FXR agonists. Its ability to modulate FXR-dependent gene expression in vivo makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIXGYXBIBOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336678 | |
Record name | Nidufexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773489-72-7 | |
Record name | Nidufexor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nidufexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nidufexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIDUFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Nidufexor interact with FXR and what are the downstream effects?
A: this compound acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or publications focusing on this compound's chemical synthesis would be necessary to obtain this information.
Q3: What makes this compound a promising therapeutic agent compared to other FXR agonists in development for NASH?
A3: While the provided abstracts do not directly compare this compound with other FXR agonists, they highlight several aspects that contribute to its potential:
- Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, this compound possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
- Partial agonistic activity: this compound exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
- Progression to Phase 2 clinical trials: this compound's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.
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